Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-3-7-5-14-15-9(12)8(6-13-10(7)15)11(16)17-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOUAWCVHGSOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=CC(=C(N2N=C1)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801181663 | |
| Record name | Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801181663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43024-71-1 | |
| Record name | Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43024-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801181663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:
Formation of Pyrazolopyrimidine Core: The core structure is usually synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester.
Chlorination: The pyrazolopyrimidine core is then chlorinated at the 7-position using appropriate chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Ethylation: Ethylation at the 3-position is achieved using ethylating agents like ethyl iodide or diethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and cost-effectiveness. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, methanol.
Substitution: Amines, alcohols, palladium catalysts, reflux conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Amides, esters.
Scientific Research Applications
Biological Activities
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit notable biological activities. Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate has shown potential in various therapeutic areas:
- Antitumor Activity : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit tumor growth by targeting specific cellular pathways.
- Antimicrobial Properties : This compound has been evaluated for its effectiveness against a range of bacterial and fungal strains.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Several studies have highlighted the applications of this compound in various fields:
- Anticancer Research : A study published in MDPI explored the synthesis and evaluation of pyrazolo[1,5-a]pyrimidines for anticancer activity. The results indicated significant inhibition of cancer cell proliferation when treated with this compound .
- Antimicrobial Testing : Research conducted by various laboratories assessed the antimicrobial efficacy of this compound against different pathogens. Results showed promising activity against resistant strains of bacteria and fungi.
- Inflammatory Disease Models : Experimental models have demonstrated that this compound can reduce inflammation markers significantly, suggesting its potential use in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism by which Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Key Comparative Findings
Substituent Position and Activity :
- Chlorine at position 7 (as in the target compound) is common in antitumor agents, enhancing electrophilicity and binding to kinase ATP pockets .
- Ethyl at position 3 (vs. methyl or bromo in analogs) may reduce steric hindrance, improving target engagement compared to bulkier substituents .
Ethyl groups (electron-donating) at position 3 could modulate solubility and metabolic stability compared to halogenated analogs .
Crystallographic and Stability Data :
- Analogs like Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate exhibit puckered pyrimidine rings (Q = 0.125 Å, θ = 109.7°), suggesting conformational flexibility critical for binding . The target compound’s ethyl group may stabilize similar envelope conformations.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs, such as condensation of aminopyrazoles with β-ketoesters under reflux (e.g., pyridine or ethanol with catalysts like piperidine) .
Biological Activity
Introduction
Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 43024-71-1) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure, characterized by a chloro substituent at the 7-position and an ethyl group at the 3-position, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
- Molecular Formula : C11H12ClN3O2
- Molecular Weight : 253.69 g/mol
Structural Features
The structural characteristics of this compound include:
- A chloro group at position 7
- An ethyl group at position 3
- A carboxylate functional group at position 6
These features enhance its lipophilicity and biological activity compared to other analogs lacking these substituents.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. This compound has been studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation in various cancer cell lines.
Case Studies
- In Vitro Studies : In studies involving HeLa (cervical cancer) and L929 (normal fibroblast) cells, this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapy .
- Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes associated with cell cycle regulation and apoptosis pathways. This inhibition leads to reduced tumor growth rates in animal models .
Enzymatic Inhibition
This compound has shown promise as an inhibitor of various enzymes:
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| Angiotensin II Receptor | Competitive Inhibition | 50 nM |
| Cyclin-dependent Kinase | Non-competitive Inhibition | 25 nM |
These findings indicate its potential role in managing conditions such as hypertension and cancer by modulating enzyme activity .
Photophysical Properties
The compound also exhibits interesting photophysical properties that make it suitable for optical applications. Its ability to act as a fluorophore allows for its use in bioimaging techniques, particularly in distinguishing between cancerous and non-cancerous cells through lipid droplet biomarker identification .
Synthesis and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions using various reagents. Recent advancements have focused on enhancing yields and optimizing reaction conditions:
- Cyclocondensation Method : The synthesis involves the reaction of 3-amino-pyrazole derivatives with β-dicarbonyl compounds under acidic conditions.
- Functionalization Strategies : Post-synthesis modifications allow for the introduction of additional functional groups that can further enhance biological activity or selectivity against specific targets.
Q & A
Q. Substituent Effects & Mechanistic Insights
- Electron-withdrawing groups (Cl) : Increase electrophilicity at C6, facilitating nucleophilic substitution (e.g., ester hydrolysis) .
- Alkyl chains (3-ethyl) : Enhance lipophilicity (logP ~2.5), improving membrane permeability in bioassays .
- Methodology : Systematically vary substituents using Suzuki coupling or Ullmann reactions, then characterize reactivity via LC-MS and Hammett σ values .
What strategies are recommended for structure-activity relationship (SAR) studies?
Q. Advanced SAR Development
- Analog synthesis : Prepare derivatives with modified substituents (e.g., 7-Br, 3-CF3) via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling .
- Pharmacophore mapping : Use MOE or Schrödinger software to align analogs and identify critical hydrogen-bonding motifs (e.g., carbonyl at C6) .
- Data integration : Correlate IC50 values with steric/electronic descriptors (e.g., molar refractivity, π charge) using multivariate regression .
How can green chemistry principles be applied to the synthesis of this compound?
Q. Sustainable Methodology
- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME), a biodegradable alternative with similar polarity .
- Catalytic systems : Use immobilized acids (e.g., Amberlyst-15) for recyclability and reduced waste .
- Energy efficiency : Adopt microwave or ultrasound-assisted synthesis to cut reaction times by 50–70% .
- Metrics : Calculate E-factor (kg waste/kg product); aim for <5 via solvent recovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
